
Phosphorane, nonylidenetriphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, nonylidenetriphenyl- is a type of organophosphorus compound characterized by a pentavalent phosphorus atom. This compound is part of the broader class of phosphoranes, which have the general formula PR₅. Phosphoranes are known for their trigonal bipyramidal molecular geometry, where the phosphorus atom is bonded to five substituents. The unique structure of phosphorane, nonylidenetriphenyl- makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorane, nonylidenetriphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine oxide . The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyllithium .
Industrial Production Methods: While the Wittig reaction is commonly used in laboratory settings, industrial production methods may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in optimizing reaction parameters and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorane, nonylidenetriphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction . This reaction is highly valued for its ability to form alkenes with precise control over the location of the double bond.
Common Reagents and Conditions:
Reagents: Triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium)
Major Products: The major product of the Wittig reaction involving phosphorane, nonylidenetriphenyl- is an alkene, along with triphenylphosphine oxide as a byproduct .
Applications De Recherche Scientifique
Phosphorane, nonylidenetriphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphorane, nonylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of a four-membered oxaphosphetane ring . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction is driven by the strong affinity of phosphorus for oxygen, which stabilizes the formation of the phosphine oxide byproduct.
Comparaison Avec Des Composés Similaires
Phosphorane, nonylidenetriphenyl- can be compared with other similar compounds such as:
Phosphonium ylides: These compounds also participate in the Wittig reaction but may have different substituents on the phosphorus atom.
Phosphine oxides: These are the byproducts of the Wittig reaction and can be used as ligands in various catalytic processes.
The uniqueness of phosphorane, nonylidenetriphenyl- lies in its ability to form stable ylides and its high reactivity in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.
Propriétés
Numéro CAS |
54208-05-8 |
|---|---|
Formule moléculaire |
C27H33P |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
nonylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H33P/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-24H,2-7,17H2,1H3 |
Clé InChI |
HMLXPOAQBHIMSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


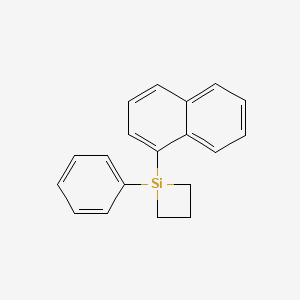
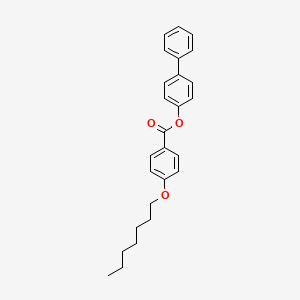
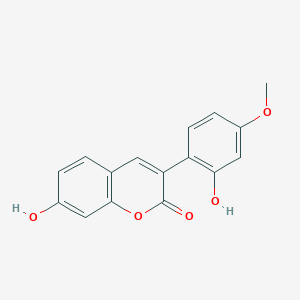
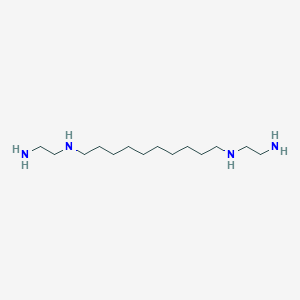
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)

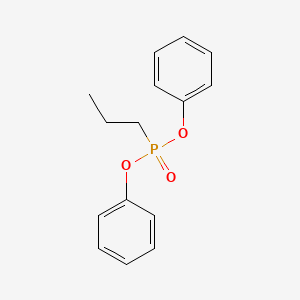

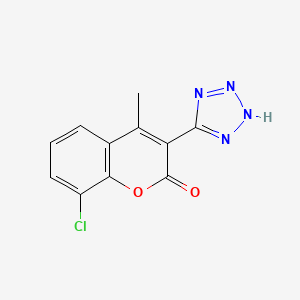
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
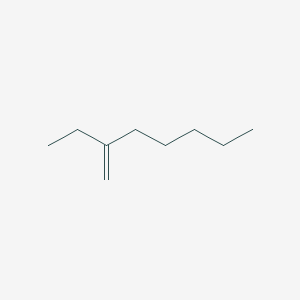
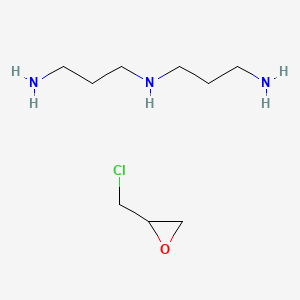
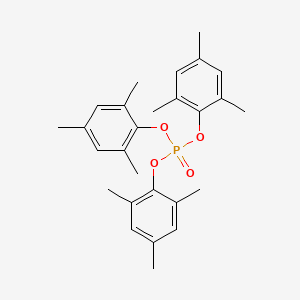
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
